The synthesis of gymnochrome E involves several steps, starting from the extraction of crude extracts from crinoids. The isolation process includes:
The synthesis may also utilize advanced techniques such as molecular dynamic simulations and computational modeling to predict the compound's behavior and interactions in biological systems .
Gymnochrome E features a complex molecular structure with multiple bromine substitutions, contributing to its unique properties. Its chemical formula can be represented as C20H12Br2O2, indicating the presence of two bromine atoms on the phenanthroperylene backbone.
Gymnochrome E undergoes various chemical reactions typical of quinones, including:
The reactivity of gymnochrome E can be influenced by factors such as solvent polarity and temperature, which affect its stability and interaction with other chemical species .
Gymnochrome E exhibits cytotoxic effects primarily through the generation of reactive oxygen species upon light activation. This photodynamic mechanism leads to oxidative stress in target cells, ultimately resulting in cell death.
Studies have shown that gymnochrome E can induce apoptosis in cancer cell lines when exposed to specific wavelengths of light, making it a candidate for photodynamic therapy applications .
Gymnochrome E has potential applications in:
Gymnochrome E represents a structurally unique brominated phenanthroperylenequinone isolated from deep-sea crinoids. Its discovery underscores the chemical diversity of marine ecosystems and positions it as a promising candidate for targeted cancer therapy and epigenetic modulation. Despite initial pharmacological characterization, fundamental gaps persist in understanding its mechanism of action and translational potential.
Gymnochrome E was first isolated in 2010 from the deep-water crinoid Holopus rangii through bioassay-guided fractionation. Its structure was elucidated using spectroscopic techniques (IR, UV-Vis, ESI-MS, 1D/2D NMR), revealing a dibrominated phenanthroperylenequinone core with two chiral aliphatic side chains: a 2-hydroxypropyl and a 2-hydroxypentyl group [1] [2]. Key structural features include:
Table 1: Comparative Structural Features of Gymnochrome E and Related Compounds
| Compound | Bromination Pattern | Side Chains | Axial Chirality |
|---|---|---|---|
| Gymnochrome E | 2,5-Dibromo | 2-Hydroxypropyl + 2-Hydroxypentyl | M |
| Gymnochrome F | 2,5,9,12-Tetrabromo | Two 2-Hydroxypentyl chains | M |
| Isogymnochrome D | Tetrabromo-sulfated | Complex sulfated chains | P |
This structural complexity enables unique interactions with biological targets, distinct from synthetic quinones. The presence of bromine atoms enhances electrophilicity and membrane permeability, while the peri-hydroxyl groups facilitate redox cycling [2] [4].
Gymnochrome E demonstrates dual pharmacological mechanisms with high specificity:
Disrupts BCL-2 protein interactions by inhibiting MCL-1 binding to Bak (pro-apoptotic protein), promoting apoptosis in chemotherapy-resistant tumors [2].
Epigenetic Modulation:
Table 2: Biological Activities of Gymnochrome E
| Target | Assay System | Activity (IC~50~) | Proposed Mechanism |
|---|---|---|---|
| NCI/ADR-RES cells | In vitro cytotoxicity | 3.5 µM | ROS generation & DNA damage |
| HDAC1 | Enzyme inhibition | 3.3 µM | Competitive catalytic site binding |
| MCL-1/Bak complex | FRET-based binding | Significant at 10µM | Disruption of anti-apoptotic complex |
The convergence of cytotoxicity and epigenetic regulation positions gymnochrome E as a multi-target agent against drug-resistant malignancies. Its activity persists even in tumors with HER2-amplification, a known resistance factor for EGFR inhibitors [6].
Despite its promise, gymnochrome E faces significant research barriers:
Metabolic stability and bioavailability profiles are unknown due to limited in vivo pharmacokinetic data [2] [5].
Translational Challenges:
Figure: Key Translational Gaps in Gymnochrome E Research
[Biomass Collection] → [Compound Isolation] → [*In Vitro* Screening] → [*In Vivo* Validation] ↓ ↓ ↓ ↓ Low yield (0.0017%) No scalable synthesis No circadian models Limited PK/PD data These gaps underscore the need for: 1) Total synthesis routes to ensure supply; 2) Circadian chronopharmacology studies; and 3) Reverse-translational frameworks where clinical observations inform basic research [3] [5] .
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0